

A Cross-Species Look at Nandrolone Decanoate: A Pharmacokinetic Comparison

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For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound across different species is fundamental to preclinical and clinical development. This guide provides a comparative overview of the pharmacokinetics of nandrolone **decanoate**, a long-acting anabolic steroid, with a focus on data from human and various animal studies.

Nandrolone **decanoate** is widely recognized for its therapeutic applications in managing conditions like anemia and osteoporosis. Its pharmacokinetic profile, characterized by slow release from an intramuscular depot and prolonged action, is a key determinant of its clinical efficacy and dosing regimen. This guide synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes the relevant biological pathway to offer a comprehensive resource for researchers.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of nandrolone following the administration of nandrolone **decanoate** in humans. While extensive data is available for human subjects, there is a notable lack of comprehensive pharmacokinetic studies providing parameters such as Cmax, Tmax, AUC, and half-life in common laboratory and veterinary species. The table reflects this data disparity.



Species	Dose	Route of Adminis tration	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/m L)	Termina I Half- life (t½)	Referen ce
Human	50 mg	Intramus cular	2.14	30	400	7.1 - 12 days	[1][2][3] [4]
100 mg	Intramus cular	4.26	30	862	7.1 - 12 days	[1][2][3] [4]	
150 mg	Intramus cular	5.16	72	1261	7.1 - 12 days	[1][2][3] [4]	_
100 mg	Subcutan eous	~2.5	144 (6 days)	Not Reported	Not Reported	[5]	
Horse	800 mg (weekly for 3 weeks)	Intramus cular	Data Not Available	Data Not Available	Data Not Available	Data Not Available	[6][7]
Rat	1, 3, 9 mg/kg (weekly)	Intramus cular	Data Not Available	Data Not Available	Data Not Available	Data Not Available	[8]
Dog	1 mg/kg (weekly)	Intramus cular	Data Not Available	Data Not Available	Data Not Available	Data Not Available	[9]
Cattle	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies investigating the pharmacokinetics of nandrolone **decanoate**.

Human Intramuscular Administration Study



- Objective: To investigate the dose proportionality of the pharmacokinetics of nandrolone after a single intramuscular injection of nandrolone decanoate in healthy male volunteers.
- Subjects: Healthy young men were divided into three groups receiving 50 mg, 100 mg, or 150 mg of nandrolone decanoate.[4]
- Drug Administration: A single intramuscular injection of nandrolone **decanoate** in arachis oil was administered into the gluteal muscle.[9]
- Sampling: Blood samples were collected at regular intervals for up to 32 days post-injection.
 Urine samples were also collected to measure nandrolone metabolites.[4]
- Analytical Method: Serum concentrations of nandrolone were determined using a validated gas chromatography-mass spectrometry (GC-MS) method.[3]

Equine Metabolism Study

- Objective: To study the in vitro and in vivo metabolism of nandrolone **decanoate** in castrated thoroughbred horses.[6][7]
- Subjects: Three retired thoroughbred geldings.[6][7]
- Drug Administration: 800 mg of nandrolone decanoate was administered intramuscularly once weekly for three consecutive weeks.[6][7]
- In Vitro Metabolism: The in vitro biotransformation was studied using homogenized horse liver.[6][7]
- Sampling: Plasma and urine samples were collected for at least 20 days after the last administration to detect nandrolone **decanoate** and its metabolites.[6][7]
- Analytical Method: The analytical methods used included hydrolysis, reduction, oxidation, and sulfation to identify Phase I and Phase II metabolites.[6][7]

Rat Hypogonadism Study

 Objective: To investigate the dose- and time-dependent effects of nandrolone decanoate on the reproductive system of male rats.[8]



- Subjects: Adult male Wistar rats.[8]
- Drug Administration: Nandrolone decanoate was administered by intramuscular injection at doses of 1, 3, and 9 mg/kg/week for 8 weeks. The vehicle used was sesame oil containing 10% benzyl alcohol.[8]
- Assessments: Body weight, gonadosomatic index, and circulating levels of testosterone,
 17β-estradiol, and luteinizing hormone were measured at 4 and 8 weeks post-treatment.[8]
- Analytical Method: Circulating hormone levels were measured using ELISA.[8]

Signaling Pathway and Experimental Workflow

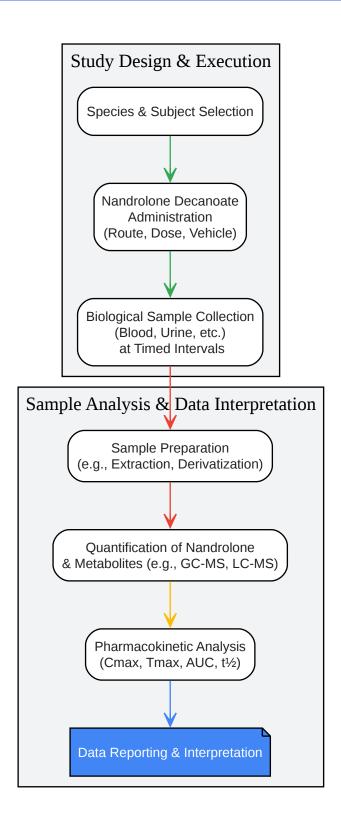
Nandrolone, the active metabolite of nandrolone **decanoate**, exerts its effects primarily through the androgen receptor. The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study.



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Androgen Receptor Signaling Pathway





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Pharmacokinetic Study Workflow



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